molecular formula C20H18N4O3 B2702152 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-20-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No. B2702152
CAS RN: 1448139-20-5
M. Wt: 362.389
InChI Key: XBKWEUDSCUEKDG-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Oxidizing Agents

Poly(methyl methacrylate) Supported Cr(VI) Reagents

Research by Abraham et al. (1996) explores divinyl benzene and other cross-linked poly(methyl methacrylate)-supported pyrazolinium chromate as oxidizing agents for alcohols. These reagents demonstrate selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, showcasing the utility of polymer-supported reagents in organic synthesis for their simplicity, filterability, and regenerability (Abraham, Rajan, & Sreekumar, 1996).

Synthetic Chemistry

Facile One-Pot Syntheses of Polyfunctional Pyrazolyl Substituted Pyridines

Latif et al. (2003) describe a one-pot synthesis method for creating novel polyfunctional pyrazolyl-substituted pyridines. This research highlights the versatility of pyrazolyl compounds in synthesizing complex heterocyclic structures, which could be related to the synthesis and functionalization of the compound (Latif, Rady, & Döupp, 2003).

Computational Chemistry and Microwave-Assisted Synthesis

Microwave-Assisted Synthesis of Novel 5-Aminouracil-Based Compound

Fahim et al. (2019) demonstrate the microwave-assisted synthesis of a novel pyrazole ring compound, with computational studies elucidating the reaction's regioselectivity. This example underscores the significance of computational chemistry in understanding reaction mechanisms and optimizing synthetic pathways (Fahim, Shalaby, & Ibrahim, 2019).

Antimicrobial Assessment of Heterocyclic Compounds

Thiosemicarbazide Derivatives in Synthesis of Heterocyclic Compounds

Elmagd et al. (2017) used 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing various heterocyclic ring systems with assessed antimicrobial activity. This study illustrates the potential of pyrazolyl and related compounds in the development of new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(4-2-15-1-3-18-19(13-15)27-14-26-18)22-10-12-24-11-7-17(23-24)16-5-8-21-9-6-16/h1-9,11,13H,10,12,14H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKWEUDSCUEKDG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

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